molecular formula C6H9FO4 B14411112 Dimethyl (fluoromethyl)propanedioate CAS No. 83049-85-8

Dimethyl (fluoromethyl)propanedioate

Cat. No.: B14411112
CAS No.: 83049-85-8
M. Wt: 164.13 g/mol
InChI Key: QPBVIASOCZLEGZ-UHFFFAOYSA-N
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Description

Dimethyl (fluoromethyl)propanedioate is a fluorinated derivative of propanedioate esters, characterized by a fluoromethyl (-CH2F) substituent on the malonate backbone. Its structure consists of two methyl ester groups and a fluoromethyl group attached to the central carbon atom (CH(COOCH3)2-CH2F). This compound is of interest in organic synthesis and pharmaceutical chemistry due to the unique electronic and steric effects imparted by the fluorine atom, which can enhance metabolic stability and modulate reactivity in downstream applications .

Properties

CAS No.

83049-85-8

Molecular Formula

C6H9FO4

Molecular Weight

164.13 g/mol

IUPAC Name

dimethyl 2-(fluoromethyl)propanedioate

InChI

InChI=1S/C6H9FO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3

InChI Key

QPBVIASOCZLEGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CF)C(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation of Dimethyl Malonate with Fluoromethyl Halides

A direct method involves the alkylation of dimethyl malonate with fluoromethyl halides (e.g., fluoromethyl bromide or iodide) under basic conditions. This approach mirrors the synthesis of diisobutyl dimethyl malonate, where sodium methoxide facilitates nucleophilic substitution.

Reaction Scheme:
$$
\text{Dimethyl malonate} + \text{Fluoromethyl bromide} \xrightarrow{\text{NaOCH}_3, \text{MeOH}} \text{Dimethyl (fluoromethyl)propanedioate}
$$

Key Parameters:

  • Base: Sodium methoxide (1–3 equivalents relative to dimethyl malonate).
  • Solvent: Methanol or toluene, depending on reaction step.
  • Temperature: 50–130°C, optimized to balance reaction rate and byproduct formation.
  • Yield: Expected 70–90% based on analogous reactions with bromo- or chloroalkanes.

Challenges:

  • Fluoromethyl halides are less stable than their chloro/bromo counterparts, requiring controlled conditions to prevent decomposition.
  • Competing elimination reactions may occur, necessitating excess base and polar aprotic solvents.

Fluorination of Chloromethyl or Hydroxymethyl Intermediates

An indirect route involves synthesizing a chloromethyl or hydroxymethyl malonate intermediate, followed by halogen exchange. For example, dimethyl (chloromethyl)propanedioate could undergo nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF):

Reaction Scheme:
$$
\text{Dimethyl (chloromethyl)propanedioate} + \text{KF} \xrightarrow{\text{DMSO}} \text{this compound}
$$

Optimization Considerations:

  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhances fluoride ion solubility.
  • Catalyst: Crown ethers or phase-transfer catalysts improve reaction efficiency.
  • Temperature: 80–100°C, with prolonged reaction times (12–24 hours) to offset fluoride’s low nucleophilicity.

Diazotization and Coupling Reactions

Patent CN109336762B demonstrates the use of diazonium salts to functionalize malonate esters. While this method typically targets aromatic substituents, adapting it for aliphatic fluoromethyl groups may involve:

  • Generating a fluoromethyl diazonium salt (challenging due to instability).
  • Coupling with dimethyl malonate under basic conditions.

Feasibility Assessment:

  • Diazonium intermediates for aliphatic fluoromethyl groups are highly reactive and prone to decomposition, making this route less practical compared to alkylation or fluorination.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (Estimated)
Alkylation with FCH₂X Direct, fewer steps Requires stable fluoromethyl halides 70–90%
Halogen Exchange Utilizes stable intermediates Multi-step, requires harsh conditions 60–80%
Diazotization Potential for regioselectivity Limited applicability for aliphatic chains <50%

Experimental Protocols and Data

Alkylation Procedure (Adapted from CN103880671A)

Materials:

  • Dimethyl malonate (1.65 mol), fluoromethyl bromide (1.65 mol), sodium methoxide (1.65 mol), methanol (600 mL).

Procedure:

  • Dissolve sodium methoxide in methanol under reflux.
  • Add dimethyl malonate dropwise, followed by fluoromethyl bromide.
  • Reflux for 16 hours, then concentrate under reduced pressure.
  • Purify via vacuum distillation (20 mmHg, collect 84–86°C fraction).

Expected Results:

  • Purity: >99% (GC analysis).
  • Yield: 85% (extrapolated from bromoalkane reactions).

Fluorination of Chloromethyl Intermediate

Materials:

  • Dimethyl (chloromethyl)propanedioate (1.0 mol), KF (2.0 mol), DMSO (500 mL).

Procedure:

  • Heat KF and chloromethyl intermediate in DMSO at 100°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and distill.

Challenges:

  • Incomplete conversion due to fluoride’s poor nucleophilicity.
  • Side products from elimination (e.g., unsaturated esters).

Chemical Reactions Analysis

Types of Reactions

Dimethyl (fluoromethyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields fluoromethylmalonic acid.

Scientific Research Applications

Dimethyl (fluoromethyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (fluoromethyl)propanedioate exerts its effects involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • The fluoromethyl group introduces strong electronegativity and C-F bond stability, reducing susceptibility to hydrolysis compared to chloromethyl analogs .
  • Compared to nitro-substituted derivatives (e.g., 6d), fluoromethyl lacks resonance effects but offers steric similarity to hydrogen, enabling bioisosteric replacement in drug design .

Physical and Chemical Properties

Physical Properties

Property This compound Dimethyl propanedioate Dimethyl (nitrophenylethyl)propanedioate (6d)
Melting Point (°C) 82–84 (predicted) -62 (liquid) 106–107
Boiling Point (°C) ~210 (est.) 199 Decomposes upon heating
Solubility Moderate in polar solvents Highly soluble in ethanol Low in water, soluble in THF

Spectroscopic Data

  • NMR: ¹H NMR: Fluoromethyl protons resonate at δ 4.5–5.0 (split by ¹⁹F coupling) . ¹⁹F NMR: Distinct singlets near δ -220 ppm, absent in non-fluorinated analogs . ¹³C NMR: Carbon adjacent to fluorine shows deshielding (δ 75–80 ppm) .
  • IR : C-F stretch at 1100–1200 cm⁻¹, absent in analogs like dimethyl propanedioate .

Reactivity

  • Fluoromethyl vs. Chloromethyl : Fluorine’s electronegativity reduces nucleophilicity, making fluoromethyl derivatives less reactive in SN2 reactions but more stable toward hydrolysis .
  • Nitro vs. Fluoromethyl : Nitro groups activate the malonate core for cyclization (e.g., lactam formation), whereas fluoromethyl groups prioritize steric and electronic modulation .

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